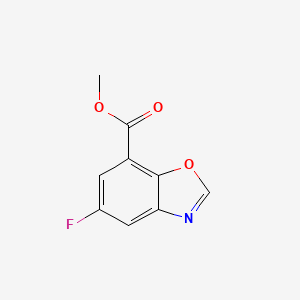

Methyl 5-fluoro-1,3-benzoxazole-7-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoxazole derivatives, including Methyl 5-fluoro-1,3-benzoxazole-7-carboxylate, typically involves the condensation of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones . These reactions are often catalyzed by nanocatalysts, metal catalysts, or ionic liquid catalysts under different conditions . For instance, a condensation reaction between 2-aminophenol and aldehydes can be carried out using a pent-ethylene diammonium pentachloro bismuth catalyst at room temperature under solvent-free conditions .

Industrial Production Methods

Industrial production methods for benzoxazole derivatives focus on optimizing yield, reaction conditions, and catalyst recyclability. Techniques such as the use of biodegradable and reusable catalysts, high-yield reactions, and easy workup protocols are commonly employed .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-fluoro-1,3-benzoxazole-7-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like elemental sulfur, reducing agents, and various catalysts . Reaction conditions can vary from ambient temperature to elevated temperatures, depending on the desired reaction and product .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the condensation of 2-aminophenol with aldehydes produces 2-aryl benzoxazole derivatives .

Scientific Research Applications

Methyl 5-fluoro-1,3-benzoxazole-7-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 5-fluoro-1,3-benzoxazole-7-carboxylate involves its interaction with molecular targets and pathways in biological systems. It exerts its effects by binding to specific enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 5-fluoro-1,3-benzoxazole-7-carboxylate include other benzoxazole derivatives such as:

Uniqueness

This compound is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its fluorine substitution at the 5-position of the benzoxazole ring enhances its reactivity and biological activity compared to other benzoxazole derivatives .

Biological Activity

Methyl 5-fluoro-1,3-benzoxazole-7-carboxylate is a compound that has garnered attention for its biological activities, particularly in the field of cancer research. This article delves into the compound's mechanisms of action, biological effects, and relevant research findings.

This compound primarily exhibits its biological activity through the following mechanisms:

- Inhibition of DNA Topoisomerases : This compound disrupts DNA replication and cell division by inhibiting topoisomerases, which are essential enzymes in these processes.

- Modulation of Protein Kinases and Histone Deacetylases : The compound's ability to influence these proteins leads to altered cellular signaling pathways, contributing to its anticancer effects.

Anticancer Activity

Research has demonstrated that this compound possesses significant anticancer properties. Various studies have explored its efficacy against different cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDA-MB-231 (Breast) | 5.63 | Strong cytotoxic activity |

| MCF-7 (Breast) | 3.79 | More potent than sorafenib |

| A549 (Lung) | Not specified | Cytotoxic effect observed |

| HepG2 (Liver) | Not specified | Cytotoxic effect observed |

The compound has shown remarkable cytotoxicity against breast cancer cell lines MDA-MB-231 and MCF-7, with IC50 values lower than those of established chemotherapeutic agents like sorafenib .

Case Studies and Research Findings

- In Vitro Studies : In vitro experiments indicated that this compound effectively inhibited the growth of various cancer cells by disrupting critical cellular pathways involved in cancer progression. For instance, treatment with this compound resulted in increased apoptosis in breast cancer cells, as evidenced by flow cytometric analysis showing a significant rise in pre-G1 phase cells .

- Structure-Activity Relationship (SAR) : The structure of this compound is similar to other benzoxazole derivatives known for their anticancer properties. Research suggests that modifications on the benzoxazole scaffold can enhance or diminish biological activity. For example, the presence of certain substituents on the phenyl ring significantly affects the potency of related compounds .

- Pharmacokinetics and Toxicity : While promising results have been observed regarding its anticancer efficacy, further studies are required to evaluate the pharmacokinetic profile and potential toxicity of this compound. Understanding these parameters is crucial for its development as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 5-fluoro-1,3-benzoxazole-7-carboxylate, and how can reaction conditions be optimized?

Answer: The compound is typically synthesized via condensation reactions between substituted aminophenols and fluorinated carboxylic acid derivatives. For example, reacting 2-amino-5-fluorophenol with methyl 2-chlorooxazole-7-carboxylate in acidic conditions (e.g., HCl or H₂SO₄) can yield the target molecule. Optimization involves:

- Catalyst selection : Lewis acids (e.g., ZnCl₂) may accelerate cyclization .

- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility and reaction rates.

- Temperature control : Maintaining 80–100°C minimizes side reactions like ester hydrolysis .

Q. How is this compound characterized structurally?

Answer: Key characterization methods include:

- NMR spectroscopy : ¹H/¹³C NMR identifies fluorine coupling patterns (e.g., splitting due to the 5-fluoro substituent) and ester carbonyl signals (~165–170 ppm) .

- Infrared (IR) spectroscopy : Peaks at ~1720 cm⁻¹ (ester C=O) and ~1600 cm⁻¹ (benzoxazole C=N) confirm functional groups .

- Mass spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C₉H₆FNO₃) and fragmentation patterns .

Q. What are the primary chemical reactions involving this compound?

Answer: The compound undergoes:

- Ester hydrolysis : Under basic conditions (e.g., NaOH/EtOH), the methyl ester converts to a carboxylic acid, useful for further derivatization .

- Nucleophilic substitution : The 5-fluoro group can be displaced by stronger nucleophiles (e.g., amines or thiols) under catalysis .

- Cross-coupling reactions : Suzuki-Miyaura coupling at the 7-position enables aryl/heteroaryl diversification .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software elucidate the solid-state conformation of this compound?

Answer: Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement provides:

- Hydrogen-bonding networks : Identification of intermolecular interactions (e.g., C–H···O/F) stabilizing the crystal lattice .

- Torsion angles : Analysis of dihedral angles between the benzoxazole and ester moieties to assess planarity .

- Thermal displacement parameters : B-factor analysis reveals dynamic disorder or lattice flexibility .

Methodology: Data collection at low temperature (100 K) minimizes thermal motion, followed by iterative refinement using SHELXL’s least-squares algorithms .

Q. What computational approaches predict the biological activity of this compound derivatives?

Answer:

- Molecular docking : Simulations (e.g., AutoDock Vina) model interactions with target proteins (e.g., kinases or enzymes). The 5-fluoro group enhances binding via halogen bonds .

- QSAR modeling : Quantitative Structure-Activity Relationships correlate substituent effects (e.g., electron-withdrawing groups at position 5) with antimicrobial potency .

- DFT calculations : Assess frontier molecular orbitals (HOMO/LUMO) to predict reactivity in nucleophilic/electrophilic reactions .

Q. How do ring puckering and conformational dynamics influence the reactivity of the benzoxazole core?

Answer: The benzoxazole ring’s puckering is analyzed via Cremer-Pople parameters:

- Amplitude (θ) : Measures deviation from planarity; θ > 10° indicates significant puckering .

- Phase angle (φ) : Determines pseudorotational pathways in non-planar conformers .

Dynamic NMR or variable-temperature SCXRD tracks conformational changes, which affect steric accessibility for reactions (e.g., fluorination at position 5) .

Q. What strategies improve the metabolic stability of this compound in pharmacological studies?

Answer:

- Isotope labeling : ¹⁸O or ²H isotopes track ester hydrolysis in vitro .

- Prodrug design : Replace the methyl ester with a pivaloyloxymethyl group to delay enzymatic cleavage .

- Cytochrome P450 assays : Liver microsome studies identify metabolic hotspots (e.g., oxidation at the benzoxazole methyl group) .

Q. Methodological Notes

- Crystallography : Use SHELXL for high-resolution refinement; prioritize synchrotron sources for weak scatterers (e.g., fluorine) .

- Synthetic optimization : Design fractional factorial experiments to screen catalysts, solvents, and temperatures efficiently .

- Biological assays : Pair computational predictions with in vitro MIC (Minimum Inhibitory Concentration) testing for validation .

Properties

Molecular Formula |

C9H6FNO3 |

|---|---|

Molecular Weight |

195.15 g/mol |

IUPAC Name |

methyl 5-fluoro-1,3-benzoxazole-7-carboxylate |

InChI |

InChI=1S/C9H6FNO3/c1-13-9(12)6-2-5(10)3-7-8(6)14-4-11-7/h2-4H,1H3 |

InChI Key |

BQGUCTLCDRNHLN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C2C(=CC(=C1)F)N=CO2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.